5-chloro-1-methyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-3-phenyl-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted at positions 1, 3, 4, and 3. Key structural elements include:
- Position 1: Methyl group.
- Position 3: Phenyl ring.
- Position 4: Carboxamide group linked to a 2-[(4-methylbenzyl)amino]-2-oxoethyl side chain.
- Position 5: Chlorine atom.
Properties
IUPAC Name |
5-chloro-1-methyl-N-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-3-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-14-8-10-15(11-9-14)12-23-17(27)13-24-21(28)18-19(25-26(2)20(18)22)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPPYSABTIWLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CNC(=O)C2=C(N(N=C2C3=CC=CC=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-1-methyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-3-phenyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
Research indicates that pyrazole derivatives like the one often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of specific enzymes involved in disease processes, such as kinases and phosphatases.
- Modulation of Signaling Pathways : They may influence critical signaling pathways, including those involved in inflammation and cancer progression.
- Antioxidant Properties : Some studies suggest that these compounds can reduce oxidative stress by scavenging free radicals.
Antitumor Activity
Studies have shown that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
Table 1: Antitumor Activity Against Various Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 5-chloro... | A549 (Lung) | 12.5 | |
| 5-chloro... | MCF7 (Breast) | 15.0 | |
| 5-chloro... | HeLa (Cervical) | 10.0 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Inhibition of Cytokine Production
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented against a range of bacterial and fungal pathogens. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Candida albicans | 64 |
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives in clinical settings:
- Case Study on Tumor Reduction : A study involving a derivative similar to the compound showed a significant reduction in tumor size in xenograft models when administered at doses of 20 mg/kg.
- Clinical Trials for Anti-inflammatory Treatment : Ongoing trials are assessing the efficacy of pyrazole-based compounds in treating rheumatoid arthritis, with preliminary results indicating a reduction in joint swelling and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs from the evidence, focusing on structural features, molecular weights, and pharmacological activities:
Key Observations:
Core Heterocycle: Pyrazole derivatives dominate the comparison, but triazole () and hybrid systems () are also noted. Pyrazole carboxamides are common in receptor-targeting compounds (e.g., CB1 antagonists) .
Substituent Impact: Chlorine Placement: The target compound’s 5-Cl substitution aligns with CB1-active analogs (e.g., ), where halogenated aryl groups enhance receptor binding . Carboxamide Side Chain: The target’s 4-carboxamide with a 4-methylbenzyl group may improve lipophilicity compared to cyclohexyl () or isoxazole () substituents. This could influence blood-brain barrier penetration in CNS targets.
Pharmacological Data :
- Only provides explicit activity (CB1 antagonism), highlighting the importance of 3-carboxamide positioning and dichlorophenyl/pyridylmethyl groups. The target compound’s 4-carboxamide orientation might reduce CB1 affinity but could target other receptors.
Structural and Functional Insights
- SHELX Refinement : Many analogs (e.g., ) use SHELX software for crystallographic analysis, suggesting the target compound’s structure could be resolved similarly .
- QSAR Considerations :
- Electron-withdrawing groups (Cl, carboxamide) likely stabilize receptor interactions.
- Bulky substituents (e.g., 4-methylbenzyl in the target) may sterically hinder binding to some targets but enhance it for others.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
